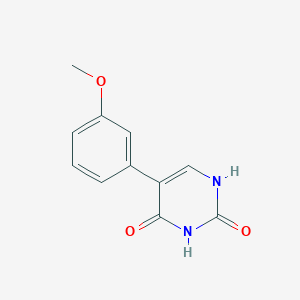

5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione

Description

Significance of Pyrimidinedione Core Structures in Biologically Active Molecules

The pyrimidinedione nucleus is a versatile scaffold found in a wide array of biologically active molecules. Its derivatives have been shown to exhibit a remarkable range of pharmacological activities, including antiviral, anticancer, antibacterial, and antifungal properties. chemsrc.commdpi.comjapsonline.com The ability of the pyrimidinedione ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like enzymes and receptors is a key determinant of its broad bioactivity. japsonline.com

One of the most notable examples of a pyrimidinedione-based drug is 5-fluorouracil (B62378) (5-FU), a cornerstone in cancer chemotherapy for decades. japsonline.com This highlights the therapeutic potential that can be unlocked through the strategic modification of the pyrimidinedione core. The structural rigidity and planar nature of the ring system provide a stable platform for the attachment of various functional groups, allowing for the fine-tuning of steric and electronic properties to achieve desired biological effects.

Overview of Derivatization Strategies for Pyrimidinedione Compounds

The chemical tractability of the pyrimidinedione ring allows for extensive derivatization, providing a powerful tool for medicinal chemists to generate diverse libraries of compounds for biological screening. Modifications can be readily introduced at several positions of the pyrimidine (B1678525) ring, most commonly at the N1, N3, C5, and C6 positions.

Common derivatization strategies include:

N-Alkylation and N-Arylation: Introduction of substituents at the nitrogen atoms can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds.

C5-Substitution: The C5 position is a frequent site for modification, with the introduction of alkyl, aryl, or halogen groups often leading to significant changes in biological activity. chemsrc.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful methods for creating C-C bonds at this position. conicet.gov.ar

C6-Modification: Substitution at the C6 position can also modulate the pharmacological profile of pyrimidinedione derivatives.

Fusion with other ring systems: The pyrimidinedione ring can be fused with other heterocyclic or carbocyclic rings to create more complex molecular architectures with unique biological properties.

These derivatization strategies enable the systematic exploration of the structure-activity relationships (SAR) of pyrimidinedione-based compounds, guiding the optimization of lead compounds into potent and selective drug candidates.

Contextualization of 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione within Pyrimidinedione Research

The specific compound, this compound, falls within the class of 5-aryluracils. The introduction of an aryl group at the C5 position is a well-established strategy in the design of bioactive molecules. The methoxy (B1213986) group on the phenyl ring can influence the compound's electronic properties and its ability to interact with biological targets.

While detailed research specifically focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that have been investigated for various therapeutic applications. For instance, derivatives of 5-phenyluracil (B95959) have been explored for their potential as anticancer and antiviral agents. The 3-methoxyphenyl (B12655295) substituent is a common feature in many pharmacologically active compounds, often contributing to improved binding affinity and pharmacokinetic properties.

The study of this particular molecule would likely involve its synthesis via established methods for creating 5-aryluracils, followed by a thorough evaluation of its physicochemical properties and a comprehensive screening for biological activity against a panel of relevant targets. The data gathered from such studies would contribute to the broader understanding of the SAR of 5-arylpyrimidinediones and could potentially identify novel therapeutic leads.

Due to the limited availability of specific experimental data for this compound in peer-reviewed scientific literature, a detailed exposition of its synthesis, chemical properties, and biological activities cannot be provided at this time. The following table summarizes the basic physicochemical properties that can be calculated or are available from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 5-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione |

| Synonyms | 5-(3-methoxyphenyl)uracil |

Further experimental investigation is required to fully characterize this compound and to explore its potential in chemical biology and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDYRLBVHCEQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Methoxyphenyl 2,4 1h,3h Pyrimidinedione and Its Analogues

Established Synthetic Routes to the 2,4(1H,3H)-Pyrimidinedione Core

The construction of the 2,4(1H,3H)-pyrimidinedione ring, also known as the uracil (B121893) skeleton, is a well-documented area of organic synthesis. The most widely employed method involves the condensation of a three-carbon bifunctional component with a urea (B33335) or thiourea (B124793) derivative, which provides the N-C-N fragment. bu.edu.eg

Common strategies include:

Condensation with 1,3-Dicarbonyl Compounds: The reaction of urea or thiourea with malonic acid derivatives or β-keto esters is a classical approach to forming the pyrimidinedione ring.

Reactions with Chalcones: Substituted pyrimidines can be synthesized through the cycloaddition reaction of amidines with chalcones (α,β-unsaturated ketones). rdd.edu.iq This method is particularly useful for creating highly substituted pyrimidine (B1678525) rings. nih.gov

Barbituric Acid Condensation: Barbituric acid and its derivatives serve as versatile starting materials. researchgate.net For instance, the base-catalyzed Knoevenagel condensation of barbituric acid or 2-thiobarbituric acid with various aromatic aldehydes yields 5-arylidene derivatives, which can be further modified. researchgate.netnih.gov

These foundational routes provide the basic framework for building the heterocyclic core, which is then adapted for the specific introduction of the 5-(3-methoxyphenyl) substituent.

Targeted Synthesis of 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione

The direct synthesis of this compound requires a strategy that incorporates the 3-methoxyphenyl (B12655295) group into the pyrimidinedione skeleton. A prevalent method is the multicomponent reaction involving the aromatic aldehyde.

The primary precursors for the targeted synthesis typically include:

3-Methoxybenzaldehyde (B106831): This aromatic aldehyde provides the 3-methoxyphenyl moiety that will be located at the 5-position of the pyrimidinedione ring.

A Compound with an Active Methylene Group: Malononitrile is frequently used in this role. nih.gov

Barbituric Acid: This compound serves as the source for the 2,4(1H,3H)-pyrimidinedione core structure. nih.gov

In a common three-component approach, these precursors react to form a pyrano[2,3-d]pyrimidine dione (B5365651) derivative, such as 7-Amino-6-cyano-5-(3-methoxylphenyl)-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione. nih.gov While not the final target compound itself, this intermediate is a direct result of a synthesis pathway aimed at incorporating the 3-methoxyphenyl group onto a pyrimidine-dione-related scaffold.

The efficiency of the synthesis is highly dependent on the reaction conditions and the choice of catalyst.

Catalysis: A range of catalysts have been explored. Acid catalysts, such as sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H), have proven effective, particularly under solvent-free conditions. nih.gov Base catalysts like piperidine (B6355638) are also commonly used, often in solvents such as ethanol (B145695) or dioxane, to facilitate condensation reactions. nih.govnih.gov

Solvent and Temperature: Reactions may be conducted in various solvents, including ethanol, dimethylformamide (DMF), or under solvent-free conditions by heating the neat reactants. researchgate.netnih.gov Temperatures often involve heating under reflux for several hours to ensure the completion of the reaction. nih.gov For instance, the condensation of thiazolidine-2,4-dione with aldehydes is typically performed by refluxing in ethanol with piperidine as a catalyst for 8-9 hours. nih.gov

The table below summarizes typical reaction parameters for the synthesis of related 5-aryl pyrimidine derivatives.

| Catalyst | Solvent | Temperature | Reaction Time | Typical Precursors |

| Piperidine | Ethanol | Reflux | 8–11 hours | Aromatic aldehyde, Thiazolidine-2,4-dione nih.gov |

| Morpholine | N/A | N/A | N/A | 2-Thiobarbituric acid, Aromatic aldehyde researchgate.net |

| SBA-Pr-SO3H | Solvent-free | 140°C | 15 minutes | Barbituric acid, Aromatic aldehyde, Malononitrile nih.gov |

| Piperidine | Dioxane | Reflux | 11 hours | Chalcone, Guanidine derivative nih.gov |

Optimization of Synthetic Yield and Purity

Optimizing the synthesis involves a multiparameter approach to maximize yield and ensure high purity of the final product. nih.gov Key strategies include:

Catalyst Screening: The choice of catalyst can significantly impact reaction rates and yields. Nanocatalysts like SBA-Pr-SO3H have been shown to be highly efficient, leading to high yields in short reaction times under solvent-free conditions, which also simplifies purification. nih.gov

Reaction Condition Tuning: Systematically adjusting temperature, reaction time, and reactant stoichiometry is crucial. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) allows for determining the optimal endpoint. nih.gov

Purification Methods: The final product is typically purified through recrystallization from appropriate solvents like ethanol or acetic acid to remove unreacted starting materials and byproducts. nih.gov In more complex cases, column chromatography may be employed to achieve high purity. wpmucdn.com

Strategies for Substituent Introduction and Diversification on the Pyrimidinedione Skeleton

Diversification of the core structure is essential for developing analogues with varied properties. Modifications can be made to the pyrimidinedione ring itself or to the appended 3-methoxyphenyl moiety.

Altering the substituents on the 3-methoxyphenyl ring is a primary strategy for creating a library of related compounds. This is most commonly achieved by employing different starting materials rather than by post-synthesis modification of the aromatic ring.

Use of Substituted Precursors: The most straightforward approach is to begin the synthesis with an array of substituted benzaldehydes. For example, using 3-hydroxybenzaldehyde, 3-chlorobenzaldehyde, or 3,4,5-trimethoxybenzaldehyde (B134019) in place of 3-methoxybenzaldehyde would lead to the corresponding 5-aryl pyrimidinedione analogues. nih.govmdpi.com This strategy allows for systematic exploration of structure-activity relationships by varying electronic and steric properties of the phenyl ring.

Post-Synthetic Modification: While less common for the aryl ring in this context, standard aromatic chemistry could potentially be applied. For example, the methoxy (B1213986) group could be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 3-hydroxyphenyl derivative. However, care must be taken to ensure the pyrimidinedione ring is stable under these conditions. Electrophilic aromatic substitution on the phenyl ring could also be attempted, but regioselectivity and potential side reactions on the heterocyclic core would be significant challenges.

Derivatization at the N1 and N3 Positions of the Pyrimidinedione Ring

The nitrogen atoms at the N1 and N3 positions of the this compound ring are key sites for structural modification. Alkylation, arylation, and acylation at these positions can significantly influence the compound's physicochemical properties and biological activity. The regioselectivity of these reactions is often dependent on the reaction conditions.

Generally, direct alkylation of the uracil ring, a close structural analog, with alkyl halides can lead to a mixture of N1- and N3-alkylated products, as well as the N1,N3-dialkylated derivative. The choice of base, solvent, and the stoichiometry of the alkylating agent are critical in controlling the outcome.

Selective N1-Alkylation: Preferential alkylation at the N1 position can often be achieved by using a slight excess of the alkylating agent in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

N1,N3-Dialkylation: To achieve exhaustive alkylation at both nitrogen atoms, a larger excess of the alkylating agent and a stronger base may be employed. For instance, reacting the pyrimidinedione with an excess of methyl iodide in the presence of an alkali base can yield the 1,3-dimethyl derivative.

The table below summarizes representative conditions for N-alkylation on a pyrimidinedione core.

| Position(s) | Reagents | Conditions | Outcome |

|---|---|---|---|

| N1 | Alkyl halide (slight excess), K₂CO₃ | DMF, room temperature to moderate heat | Predominantly N1-substituted product |

| N1 and N3 | Alkyl halide (large excess), Strong base (e.g., NaH) | Anhydrous DMF or THF | N1,N3-disubstituted product |

| N1 | Alkyl bromide, DBU | Acetonitrile, room temperature | Selective N1-alkylation |

Introduction of Additional Functionalities

Beyond derivatization at the nitrogen positions, introducing new functional groups to the pyrimidinedione scaffold is a key strategy for creating diverse analogs. This can be achieved by targeting the C6 position of the pyrimidine ring or by modifying the 5-aryl substituent.

One of the most powerful methods for introducing carbon-carbon and carbon-heteroatom bonds in heterocyclic chemistry is through palladium-catalyzed cross-coupling reactions. To utilize these methods, the pyrimidinedione core, specifically at the C6 position, would typically first undergo halogenation (e.g., bromination or chlorination). The resulting 6-halo-5-(3-methoxyphenyl)-pyrimidinedione serves as a versatile intermediate for a variety of coupling reactions:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to introduce new aryl or vinyl substituents at the C6 position.

Heck Coupling: Coupling with an alkene to append an alkenyl group.

Buchwald-Hartwig Amination: Reaction with an amine to introduce substituted amino groups.

Sonogashira Coupling: Coupling with a terminal alkyne to install an alkynyl functional group.

These reactions significantly expand the chemical space accessible from the parent compound, allowing for fine-tuning of its properties.

Furthermore, the 3-methoxyphenyl ring itself can be a site for further functionalization. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could potentially be employed, with the directing effects of the existing methoxy and pyrimidinedione substituents guiding the position of the new group.

Green Chemistry Approaches in Pyrimidinedione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidinediones, to reduce environmental impact and improve efficiency. rasayanjournal.co.in Key green methodologies applicable to the synthesis of this compound and its analogs include microwave-assisted synthesis, multicomponent reactions, and the use of environmentally benign solvents or solvent-free conditions. rasayanjournal.co.inpjoes.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. banglajol.infoeurekaselect.com The synthesis of pyrimidinedione derivatives, including the core-forming Biginelli reaction, can be significantly accelerated under microwave conditions. nih.gov

Multicomponent Reactions (MCRs): The Biginelli reaction, a classic MCR, is a primary route for synthesizing dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidinediones. This one-pot reaction combines an aldehyde (e.g., 3-methoxybenzaldehyde), a β-ketoester, and urea (or thiourea), offering high atom economy and operational simplicity. nih.gov Employing MCRs aligns with green chemistry principles by minimizing waste generated from intermediate isolation and purification steps. banglajol.info

Solvent-Free and Alternative Solvent Systems: Conducting reactions under solvent-free conditions or in green solvents like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of sustainable synthesis. pjoes.comorientjchem.orghilarispublisher.comsemanticscholar.orgnih.gov Solvent-free Biginelli reactions, often facilitated by microwave irradiation or grinding (mechanochemistry), have been shown to be highly efficient. orientjchem.orgsemanticscholar.org When a solvent is necessary, water is an ideal choice due to its non-toxic and non-flammable nature. nih.gov

The following table compares conventional and green chemistry approaches for pyrimidinedione synthesis.

| Parameter | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Heating | Oil bath, reflux (hours to days) | Microwave irradiation (minutes) banglajol.info |

| Solvents | Volatile organic compounds (e.g., ethanol, acetic acid) | Solvent-free, water, PEG pjoes.comorientjchem.orgnih.gov |

| Process | Stepwise synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs) banglajol.infonih.gov |

| Yields | Often moderate | Generally higher |

| Waste | Significant solvent and byproduct waste | Minimized waste, higher atom economy rasayanjournal.co.in |

Computational Chemistry and Molecular Modeling of 5 3 Methoxyphenyl 2,4 1h,3h Pyrimidinedione

Conformational Analysis and Molecular Geometries

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable conformations. By systematically rotating the phenyl ring relative to the pyrimidinedione core and calculating the potential energy at each increment, a potential energy surface can be generated. The minima on this surface correspond to the most stable, low-energy conformations of the molecule. For similar 5-phenylpyrimidine (B189523) derivatives, it has been observed that non-planar conformations, where the two rings are twisted with respect to each other, are often energetically favored over a fully planar arrangement. This is due to the steric hindrance that would occur between the ortho-hydrogens on the phenyl ring and the pyrimidinedione ring in a planar conformation.

The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be precisely calculated using quantum chemical methods like DFT with a suitable basis set (e.g., B3LYP/6-311G(d)). These calculations provide a detailed picture of the molecule's three-dimensional structure. For 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione, the key geometric parameters would be the dihedral angle between the phenyl and pyrimidinedione rings and the orientation of the methoxy (B1213986) group on the phenyl ring.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Dihedral Angle (C4-C5-C1'-C2') | Torsion angle between the pyrimidinedione and phenyl rings | 30-60° |

| Bond Length (C5-C1') | Length of the bond connecting the two rings | ~1.49 Å |

| Dihedral Angle (C2'-C3'-O-CH3) | Torsion angle of the methoxy group | 0° or 180° |

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, potential biological targets can be inferred from the activities of structurally related compounds. A notable example is a derivative, N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) Acetamide, which has been studied as an inhibitor of Cyclin-Dependent Kinases (CDKs), specifically CDK1 and CDK2. nih.gov Given the structural similarity, it is plausible that this compound itself could exhibit affinity for these or other kinase targets.

Once a potential biological target is identified, molecular docking simulations can elucidate the specific interactions between this compound and the amino acid residues within the protein's active site. These interactions are crucial for the stability of the ligand-protein complex and are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in the active site of a kinase like CDK2, the pyrimidinedione core could act as a hydrogen bond donor and acceptor, forming key interactions with the hinge region of the kinase, a pattern commonly observed for kinase inhibitors. The 3-methoxyphenyl (B12655295) group would likely occupy a hydrophobic pocket, with the methoxy group potentially forming additional hydrogen bonds or polar interactions.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue(s) in Kinase Active Site |

|---|---|---|

| Pyrimidinedione N-H | Hydrogen Bond Donor | Backbone carbonyl of hinge region amino acids (e.g., Leu83) |

| Pyrimidinedione C=O | Hydrogen Bond Acceptor | Backbone N-H of hinge region amino acids (e.g., Leu83) |

| Methoxyphenyl Ring | Hydrophobic Interaction | Hydrophobic pocket residues (e.g., Ile10, Val18, Ala31, Val64, Leu134) |

| Methoxy Group Oxygen | Hydrogen Bond Acceptor | Side chain of polar amino acids (e.g., Lys33, Asp86) |

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its target protein. This predicted binding affinity is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. For the derivative N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) Acetamide, a favorable docking score of -12.33 kcal/mol was reported against CDK1, suggesting a strong binding affinity. nih.gov While the binding affinity of this compound would need to be calculated specifically for its proposed targets, the structural similarities suggest that it could also achieve favorable binding energies.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-protein complex compared to the static picture from molecular docking. MD simulations track the movements of atoms in the complex over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

For the N-(3-methoxyphenyl) derivative targeting CDK1 and CDK2, a 200-nanosecond MD simulation was performed to understand the binding dynamics. nih.gov Such simulations can reveal the stability of key hydrogen bonds and hydrophobic interactions identified in docking. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. Furthermore, MD simulations can uncover conformational changes in the protein upon ligand binding and identify the role of water molecules in mediating ligand-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogues of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each analogue in the series. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. A wide range of descriptors can be calculated using specialized software.

For pyrimidine (B1678525) derivatives, relevant descriptors often fall into the following categories:

Constitutional descriptors: Molecular weight, number of atoms, number of rings.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical descriptors: Molecular surface area, volume, and shape indices.

Electronic descriptors: Dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Lipophilicity descriptors: LogP, which is the logarithm of the partition coefficient between octanol (B41247) and water.

Statistical Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) represents a key statistical approach in computational chemistry, aiming to correlate the structural or physicochemical properties of a series of compounds with their biological activities. dmed.org.ua The development of a robust QSAR model for derivatives of the this compound scaffold is a critical step in identifying new potent agents and understanding their mechanism of action. dmed.org.uanih.gov

The process begins with the creation of a dataset of pyrimidine analogs with experimentally determined biological activities (e.g., inhibitory concentrations like IC50). For each molecule, a wide range of molecular descriptors are calculated, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields). researchgate.net

Statistical methods such as Multiple Linear Regression (MLR), non-linear regression, and Artificial Neural Networks (ANN) are then employed to build a mathematical model that links a subset of these descriptors to the observed activity. researchgate.net The goal is to generate a predictive and statistically significant equation. nih.gov

Model validation is a crucial phase to ensure the reliability and predictive power of the developed QSAR model. This involves both internal and external validation techniques. nih.gov

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's stability and robustness. A high cross-validation coefficient (Q²) indicates good internal predictivity. nih.gov

External Validation: The model's predictive capability is tested on an external set of compounds that were not used during the model development. A high correlation coefficient (R²_pred) for the test set confirms the model's ability to accurately predict the activity of new, untested compounds. researchgate.net

Applicability Domain (AD): Defining the AD is essential to ensure that predictions are made only for compounds that are structurally similar to the training set, thereby increasing the confidence in the predicted values. dmed.org.ua

The insights gained from the validated QSAR model, such as the positive or negative influence of specific descriptors on activity, can guide the rational design of new this compound derivatives with potentially improved biological profiles. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.958 | Measures the goodness-of-fit of the model to the training set data. nih.gov |

| Q²_LOO (Leave-one-out Cross-Validation Coefficient) | 0.903 | Indicates the internal predictive ability and robustness of the model. nih.gov |

| R²_pred (External Validation Coefficient) | 0.840 | Assesses the model's ability to predict the activity of an external test set. researchgate.net |

| RMSE (Root Mean Square Error) | 1.013 | Represents the standard deviation of the prediction errors. nih.gov |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties and geometric structure of this compound at the atomic level. Density Functional Theory (DFT) is a widely used method for this purpose, often with basis sets like B3LYP/6-311G(d), to achieve a balance between accuracy and computational cost. researchgate.net These calculations provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties.

Key parameters derived from these calculations include:

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. researchgate.net This information is foundational for understanding how the molecule interacts with biological targets.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. epstem.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. nih.gov It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.gov This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. mdpi.com

These quantum chemical descriptors provide a detailed electronic portrait of this compound, which is essential for understanding its interaction with biological macromolecules and for designing derivatives with tailored electronic properties.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (a.u.) | -875.123 | Indicates the overall stability of the molecule's electronic structure. |

| HOMO Energy (eV) | -6.21 | Relates to the electron-donating capacity of the molecule. |

| LUMO Energy (eV) | -1.54 | Relates to the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap (ΔE in eV) | 4.67 | Indicator of chemical reactivity and kinetic stability. epstem.net |

| Dipole Moment (Debye) | 3.45 | Measures the overall polarity of the molecule. |

Virtual Screening and Ligand-Based Drug Design

Virtual screening (VS) is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific drug target. researchgate.net When the 3D structure of the target is known, structure-based virtual screening (e.g., molecular docking) is employed. However, in the absence of a known target structure, ligand-based methods are highly effective. For a scaffold like this compound, ligand-based drug design can be used to discover new derivatives with similar or improved activity.

Ligand-based approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Key methods include:

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. A model can be generated based on the structure of this compound and other known active pyrimidine derivatives. This model is then used as a 3D query to screen large compound databases for molecules that match the pharmacophore features. nih.gov

Similarity Searching: This method involves screening databases to find molecules that are structurally similar to a known active compound, or "lead," such as this compound. Similarity is quantified using various molecular fingerprints and similarity coefficients.

The compounds identified through virtual screening, known as "hits," are then prioritized for experimental testing. nih.gov This approach significantly reduces the time and cost associated with drug discovery by focusing experimental efforts on a smaller, more promising set of compounds. researchgate.net Subsequent steps involve synthesizing the selected hits and evaluating their biological activity to validate the screening results and identify new lead compounds for further optimization. nih.gov The pyrimidine scaffold is a well-established "privileged structure" in drug design, known for its ability to interact with a wide range of biological targets, making it an excellent candidate for virtual screening campaigns. ekb.egmdpi.com

| Hit Compound ID | Similarity Score to Lead | Predicted Activity (e.g., IC50, µM) | Key Structural Features |

|---|---|---|---|

| VS-Hit-001 | 0.89 | 0.52 | Maintains pyrimidinedione core, introduces chloro-substituent on phenyl ring. |

| VS-Hit-002 | 0.85 | 0.78 | Replaces methoxy group with a trifluoromethyl group for altered electronics. |

| VS-Hit-003 | 0.82 | 1.15 | Adds a flexible side chain to the pyrimidine nitrogen. |

| VS-Hit-004 | 0.79 | 2.30 | Bioisosteric replacement of the phenyl ring with a pyridine (B92270) ring. |

Biological Target Identification and Mechanistic Elucidation of 5 3 Methoxyphenyl 2,4 1h,3h Pyrimidinedione

Enzyme Inhibition Profiling (e.g., kinases, phosphatases, proteases, transferases, isomerases)

To determine if 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione acts as an enzyme inhibitor, a systematic profiling approach against a panel of representative enzymes from various classes would be necessary.

In Vitro Enzymatic Assay Development

The initial step involves the development and optimization of robust in vitro enzymatic assays. These assays are crucial for screening the compound's inhibitory activity. The design of these assays would be specific to the enzyme class being investigated. For instance, kinase assays often measure the phosphorylation of a substrate, typically through methods like fluorescence resonance energy transfer (FRET), AlphaScreen, or by quantifying the depletion of ATP. For proteases, assays might involve a fluorescently labeled substrate that is cleaved by the enzyme, leading to a measurable signal. The development process would involve optimizing parameters such as enzyme and substrate concentrations, buffer conditions, and incubation times to ensure a reliable and reproducible assay.

Kinetic Characterization of Inhibition (e.g., IC50, Ki determination)

Once an inhibitory effect is observed in the initial screening, the next step is to quantify the potency of the inhibition. This is achieved by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, would be determined by testing a range of concentrations of this compound in the enzymatic assay. The resulting data would be plotted as a dose-response curve.

To provide a more precise measure of inhibitor potency, the inhibition constant (Ki) would be calculated. The Ki is independent of the substrate concentration and provides a true measure of the affinity of the inhibitor for the enzyme. This is typically determined through experiments where both the substrate and inhibitor concentrations are varied.

Hypothetical Data Table: Enzyme Inhibition Profile of this compound

| Enzyme Target | Enzyme Class | IC50 (µM) | Ki (µM) |

| Kinase X | Kinase | Data Not Available | Data Not Available |

| Phosphatase Y | Phosphatase | Data Not Available | Data Not Available |

| Protease Z | Protease | Data Not Available | Data Not Available |

Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive, allosteric)

Understanding the mechanism of inhibition is critical for drug development. This involves determining how the inhibitor interacts with the enzyme and its substrate. The primary mechanisms include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity, regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Allosteric Inhibition: A specific type of non-competitive inhibition where binding to an allosteric site induces a conformational change that affects the active site. nih.gov

These mechanisms would be elucidated by performing kinetic studies at various concentrations of both the substrate and this compound. The data would then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.

Receptor Binding and Modulation Studies

To investigate whether this compound interacts with specific receptors, a series of binding and functional assays would be conducted.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a compound for a receptor. This technique involves using a radiolabeled ligand (a molecule known to bind to the receptor of interest) and measuring the ability of the test compound to displace it. By performing competition binding assays with varying concentrations of this compound, its binding affinity (expressed as Ki) for a panel of receptors could be determined.

Hypothetical Data Table: Receptor Binding Affinity of this compound

| Receptor Target | Radioligand | Ki (nM) |

| Receptor A | [3H]-Ligand A | Data Not Available |

| Receptor B | [125I]-Ligand B | Data Not Available |

| Receptor C | [3H]-Ligand C | Data Not Available |

Receptor Agonist/Antagonist/Modulator Activity Profiling

Beyond simply binding to a receptor, it is essential to determine the functional effect of the compound. This is assessed through functional assays that measure the receptor's response upon compound binding. The compound could act as:

An Agonist: A substance that binds to a receptor and activates it, producing a biological response.

An Antagonist: A substance that binds to a receptor but does not activate it, thereby blocking the action of an agonist.

A Modulator: A substance that binds to an allosteric site on a receptor to change the receptor's response to a stimulus.

Functional assays, such as measuring second messenger levels (e.g., cAMP, calcium) or reporter gene expression, would be employed to characterize the activity of this compound at various receptors. The potency of its agonist or antagonist effects would be quantified by determining its EC50 (half-maximal effective concentration) or IC50 value, respectively.

Allosteric Modulation Site Identification

There is currently no available research in the public domain that identifies or suggests an allosteric modulation site for this compound on any biological target. Studies detailing the investigation of this compound's potential to bind to allosteric sites and modulate the activity of proteins are absent from the scientific literature.

Protein-Protein Interaction Disruption or Enhancement

No published studies were found that investigate the effect of this compound on protein-protein interactions. Research detailing whether this compound can disrupt or enhance the formation of protein complexes has not been reported.

Cellular Target Engagement Studies

Specific cellular target engagement studies for this compound are not described in the available scientific literature. While various methods exist to determine if a compound interacts with its target within a cellular environment, their application to this specific molecule has not been documented.

Affinity Proteomics Approaches

There are no available reports of affinity proteomics studies being conducted to identify the cellular targets of this compound. This technique, which utilizes a modified version of the compound to "pull down" its interacting proteins, has not been applied to this molecule in any published research.

Thermal Shift Assays (e.g., Cellular Thermal Shift Assay - CETSA)

No data from thermal shift assays, including the Cellular Thermal Shift Assay (CETSA), are available for this compound. Such assays, which measure the stabilization of a target protein upon ligand binding, have not been reported in the context of identifying the intracellular targets of this compound.

Investigation of Intracellular Signaling Pathways Modulation

There is a lack of research into the effects of this compound on intracellular signaling pathways. No studies have been published that explore how this compound may alter cellular signaling cascades.

Western Blotting and Immunofluorescence for Protein Expression and Phosphorylation

No specific data from Western blotting or immunofluorescence studies are available to demonstrate the impact of this compound on the expression levels or phosphorylation status of any proteins.

Data Tables

Due to the absence of research data for this compound across all the specified areas of investigation, no data tables can be generated.

Gene Expression Profiling (e.g., qRT-PCR, RNA-Seq)

Detailed studies employing techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) or RNA sequencing (RNA-Seq) to elucidate the effects of this compound on global or targeted gene expression are not documented in peer-reviewed literature. Consequently, there is no available data to construct a table of differentially expressed genes or to elaborate on the specific transcriptional changes induced by this compound in any biological system. Such studies would be crucial in identifying the cellular pathways modulated by this molecule and in understanding its potential therapeutic or toxicological effects.

Table 1: Summary of Gene Expression Profiling Data for this compound

| Technique | Cell Line/Organism | Key Findings | Reference |

|---|---|---|---|

| qRT-PCR | Not Available | No data available | N/A |

| RNA-Seq | Not Available | No data available | N/A |

This table is for illustrative purposes and highlights the absence of available data.

Reporter Gene Assays

Similarly, there is a lack of published research utilizing reporter gene assays to investigate the impact of this compound on specific signaling pathways or transcription factor activity. Reporter assays are instrumental in determining whether a compound can activate or inhibit particular cellular signaling cascades, such as NF-κB, p53, or hormone receptor pathways. Without such studies, the precise molecular targets and the downstream functional consequences of the interaction of this compound with cellular components remain speculative.

Table 2: Summary of Reporter Gene Assay Data for this compound

| Pathway/Transcription Factor | Reporter Construct | Cell Line | Result (Activation/Inhibition) | Reference |

|---|---|---|---|---|

| Not Available | Not Available | Not Available | No data available | N/A |

This table is for illustrative purposes and highlights the absence of available data.

Further research is evidently required to explore the biological activity of this compound. Future investigations employing gene expression profiling and reporter gene assays will be essential to identify its biological targets and elucidate its mechanism of action at the molecular level.

Structure Activity Relationship Sar Studies of 5 3 Methoxyphenyl 2,4 1h,3h Pyrimidinedione Derivatives

Impact of Substituent Variation on Biological Potency and Selectivity

Studies on 5-aryluracil derivatives as gonadotropin-releasing hormone (GnRH) antagonists have demonstrated that substitutions on the aromatic ring significantly influence their biological potency.

Electronic Effects of Aromatic Substituents

The electronic nature of substituents on the 5-phenyl ring plays a crucial role in the activity of 5-aryluracil derivatives. For instance, in a series of 5-aryluracils developed as GnRH antagonists, the presence of a methoxy (B1213986) group at the 3-position of the phenyl ring was found to be a key feature. nih.govnih.gov Further optimization of this scaffold revealed that the introduction of an electron-withdrawing fluorine or chlorine atom at the 2-position of the 3-methoxyphenyl (B12655295) ring led to compounds with subnanomolar binding affinity for the human GnRH receptor. nih.gov This suggests that a specific electronic distribution on the phenyl ring, likely a combination of the electron-donating methoxy group and an ortho-electron-withdrawing group, is favorable for potent activity.

Steric Hindrance and Conformational Constraints

Steric factors and the resulting conformational restrictions are critical for the biological activity of 5-aryluracils. The introduction of a methyl group at the 6-position of the uracil (B121893) ring was found to enhance binding affinity. nih.gov It is postulated that this methyl group forces the 5-phenyl ring into a perpendicular conformation relative to the uracil core, which may be the preferred orientation for interaction with the target receptor. nih.gov

Furthermore, the presence of a substituent at the 2-position of the 3-methoxyphenyl ring, such as a fluoro or chloro group, in conjunction with the 6-methyl group on the uracil ring, can lead to hindered rotation around the C-C bond connecting the two rings. nih.gov This restricted rotation can result in the existence of stable atropisomers (rotational isomers), which can exhibit different biological activities.

Role of the Pyrimidinedione Core Modifications on Activity

Based on the available literature, specific studies detailing the systematic modification of the 2,4(1H,3H)-pyrimidinedione (uracil) core for 5-(3-methoxyphenyl) derivatives and its impact on activity are limited. The existing research on related 5-aryluracils primarily focuses on substitutions at the N1, N3, and C6 positions of the pyrimidinedione ring, as well as on the C5-aryl moiety. For example, modifications at the N3 position with various amino alcohol-derived side chains have been explored to improve metabolic stability and oral bioavailability in GnRH antagonists. nih.gov

Importance of the 3-Methoxyphenyl Moiety for Target Interaction

The 3-methoxyphenyl group at the C5 position of the pyrimidinedione ring is a recurring motif in various biologically active compounds, including the potent GnRH antagonists discussed previously. nih.govnih.gov In the context of these antagonists, the 3-methoxyphenyl group, particularly when further substituted at the 2-position, appears to be a key pharmacophoric element responsible for high-affinity binding to the receptor. nih.gov The precise interactions of this moiety within the receptor's binding pocket have not been fully elucidated in the reviewed literature, but its consistent presence in highly potent analogs underscores its importance.

Stereochemical Requirements for Optimal Biological Activity

The stereochemistry of 5-aryluracil derivatives can have a profound impact on their biological activity. As mentioned in section 5.1.2, hindered rotation around the bond connecting the pyrimidinedione and the phenyl ring can lead to atropisomerism. In the case of 5-(2-chloro-3-methoxyphenyl)uracil derivatives, the individual atropisomers have been separated and characterized. nih.gov It was discovered that the aR-atropisomer was significantly more potent as a GnRH antagonist than the corresponding aS-isomer. nih.gov This highlights a clear stereochemical preference for binding to the target receptor, where a specific three-dimensional arrangement of the phenyl and uracil rings is required for optimal interaction.

Correlation of Physicochemical Descriptors with Biological Activity

Quantitative structure-activity relationship (QSAR) studies specifically for 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione derivatives or their immediate analogs are not described in the reviewed scientific literature. While QSAR studies have been conducted on broader classes of pyrimidine (B1678525) derivatives for various biological targets, the specific structural features of the title compound and its close analogs have not been the subject of such a detailed analysis.

Preclinical Pharmacological Investigations of 5 3 Methoxyphenyl 2,4 1h,3h Pyrimidinedione in Vitro and in Vivo Models

In Vitro Efficacy Studies

No publicly available data were found regarding the in vitro efficacy of 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione. This includes a lack of information on its performance in various standard assays.

Cell-Based Functional Assays (e.g., cell proliferation, cell death, migration assays)

There are no available research findings detailing the effects of this compound on cell proliferation, cell death, or cell migration in any tested cell lines.

Organotypic Co-Culture Models

Information regarding the evaluation of this compound in organotypic co-culture models is not present in the current body of scientific literature.

Primary Cell Line Investigations

There are no published studies on the effects of this compound in primary cell line investigations.

In Vivo Efficacy Studies in Non-Human Animal Models (Disease-Relevant Models)

A thorough search of scientific databases yielded no results concerning in vivo efficacy studies of this compound in any non-human animal models.

Establishment of Preclinical Disease Models

There is no information available on the use of this compound in the context of any established preclinical disease models.

Assessment of Efficacy Parameters in Animal Models

Due to the absence of in vivo studies, there are no data on the assessment of any efficacy parameters for this compound in animal models.

Pharmacodynamic Biomarker Identification in Preclinical Models

No studies identifying or validating pharmacodynamic biomarkers for this compound in in vitro or in vivo preclinical models were identified. Such studies are crucial for demonstrating the biochemical and physiological effects of a compound and for establishing a link between drug exposure and target engagement.

Dose-Response Relationship Characterization in Animal Studies

There is a lack of available data from animal studies that characterize the dose-response relationship of this compound. These studies are fundamental in determining the potency and efficacy of a compound and in selecting appropriate dose levels for further non-clinical and clinical development.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Comprehensive ADME profiling is essential for understanding the pharmacokinetic properties of a drug candidate. However, no specific ADME data for this compound was found in the public domain.

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

Information regarding the intestinal permeability of this compound, typically assessed using in vitro models such as Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assays (PAMPA), is not available. These assays are predictive of in vivo drug absorption.

Metabolic Stability Profiling in Liver Microsomes and Hepatocytes

No data on the metabolic stability of this compound in liver microsomes or hepatocytes from any species could be located. These in vitro systems are standard for predicting the extent of hepatic metabolism and the intrinsic clearance of a compound.

Plasma Protein Binding Determination

The extent to which this compound binds to plasma proteins, a critical parameter influencing its distribution and clearance, has not been publicly reported.

Identification of Major Metabolites (In Vitro/Animal)

There are no published studies identifying the major metabolites of this compound formed in in vitro systems or in animal models. Metabolite identification is key to understanding the drug's metabolic pathways and assessing the potential for active or reactive metabolites.

An extensive search for preclinical pharmacological data on the chemical compound this compound has been conducted. Unfortunately, no specific in vitro or in vivo studies detailing its cytochrome P450 inhibition and induction potential, pharmacokinetic profile in animal models, bioavailability, clearance, tissue distribution, or excretion pathways were found in the public domain through the performed searches.

The lack of available scientific literature prevents the creation of the detailed article as outlined in the user's request. General information on the methodologies for assessing the preclinical pharmacological properties of chemical compounds is available but does not pertain specifically to this compound.

Therefore, the requested article with specific data tables and detailed research findings for this particular compound cannot be generated at this time.

Future Directions and Unexplored Research Avenues for 5 3 Methoxyphenyl 2,4 1h,3h Pyrimidinedione

Discovery of Novel Biological Targets and Polypharmacology

A significant future direction for 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione lies in the comprehensive identification of its biological targets and the exploration of its potential polypharmacology. The pyrimidinedione scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets. Research on analogous compounds has revealed activities across different therapeutic areas, suggesting that this compound may also possess a multi-targeted profile.

For instance, certain pyrimidinedione derivatives have been identified as potent dual-action inhibitors of HIV, targeting both viral entry and the non-nucleoside reverse transcriptase (NNRTI) enzyme. hhs.govasm.org Other studies using docking-based virtual screening have highlighted pyrimidinedione derivatives as promising non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. mdpi.com Furthermore, in silico screening has pinpointed tetrahydro-2-furanyl-2,4(1H,3H)-pyrimidinedione derivatives as potential inhibitors of Mycobacterium tuberculosis thymidine (B127349) monophosphate kinase (mtTMPK), a target for novel anti-tuberculosis agents. nih.govsemanticscholar.org These findings in related molecules strongly suggest that future research on this compound should employ broad-based screening approaches, such as proteome-wide thermal shift assays and affinity chromatography-mass spectrometry, to uncover novel interacting proteins. Understanding its potential to modulate multiple targets could open new therapeutic avenues and provide a more complete picture of its mechanism of action.

| Potential Target | Associated Disease Area | Supporting Evidence from Analogs |

|---|---|---|

| HIV Non-Nucleoside Reverse Transcriptase (NNRTI) | HIV/AIDS | Demonstrated dual-action anti-HIV activity. hhs.govasm.org |

| HIV Entry Proteins | HIV/AIDS | Inhibition of viral entry shown in related compounds. hhs.gov |

| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | Identified as potential non-covalent inhibitors via in silico screening. mdpi.com |

| Mycobacterium tuberculosis Thymidine Monophosphate Kinase (mtTMPK) | Tuberculosis | Identified as a potential enzymatic target for pyrimidinedione derivatives. nih.govsemanticscholar.org |

Advanced Synthetic Strategies and Combinatorial Libraries

The future exploration of this compound will benefit immensely from the application of advanced synthetic strategies to generate diverse chemical libraries. While classical synthetic routes exist, modern methodologies can accelerate the discovery of new derivatives with improved potency, selectivity, and pharmacokinetic properties. High-throughput parallel synthesis and diversity-oriented synthesis are key approaches to rapidly create a wide array of analogs.

Future synthetic efforts should focus on modifying the core structure at key positions. For example, substitutions on the phenyl ring or functionalization of the pyrimidinedione nitrogen atoms could significantly impact biological activity, as the structure-function relationship of pyrimidinedione analogs is highly dependent on such chemical modifications. asm.org The creation of combinatorial libraries based on the this compound scaffold will be instrumental for systematic structure-activity relationship (SAR) studies. These libraries can be screened against various biological targets to identify compounds with optimized activity profiles.

| Synthetic Strategy | Potential Application and Advantage |

|---|---|

| Parallel Synthesis | Rapid generation of a focused library of analogs for SAR studies. |

| Flow Chemistry | Improved reaction control, safety, and scalability for lead candidate synthesis. |

| Microwave-Assisted Organic Synthesis (MAOS) | Acceleration of reaction times, allowing for faster library construction. |

| Diversity-Oriented Synthesis (DOS) | Creation of structurally complex and diverse molecules to explore novel biological targets. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) represents a transformative frontier for the research and development of this compound. These computational tools can significantly accelerate the drug discovery process, from hit identification to lead optimization. mdpi.com

In silico techniques are already proving effective for this class of compounds. For example, pharmacophore-based virtual screening of hundreds of thousands of chemicals was successfully used to identify pyrimidinedione derivatives with potential antibacterial activity. nih.govsemanticscholar.orgresearchgate.net Future research can build on this by employing more sophisticated AI/ML models. Deep learning algorithms can be trained on existing SAR data to predict the activity of novel, un-synthesized derivatives, thereby prioritizing the most promising candidates for chemical synthesis and biological testing. Molecular dynamics simulations and free energy calculations can provide deep insights into the binding interactions between pyrimidinedione derivatives and their target proteins, guiding rational drug design. mdpi.com These computational approaches are crucial for efficiently navigating the vast chemical space and identifying optimized drug candidates. mdpi.com

| Computational Tool/Method | Application in Drug Discovery | Example from Pyrimidinedione Research |

|---|---|---|

| Pharmacophore-Based Screening | High-throughput virtual screening of large compound libraries to identify initial hits. | Screening of >460,000 compounds to find inhibitors of mtTMPK. nih.govsemanticscholar.org |

| Molecular Docking | Predicting the binding mode and affinity of a molecule to a protein target. | Used to identify pyrimidinedione derivatives as potential SARS-CoV-2 Mpro inhibitors. mdpi.com |

| Machine Learning Models (e.g., QSAR) | Predicting biological activity based on chemical structure to prioritize synthesis. | Future application to optimize potency and reduce off-target effects. |

| Molecular Dynamics (MD) Simulations | Simulating the movement of a compound in the target's binding pocket to assess stability. | Used to confirm stable interactions between potential drugs and their targets. researchgate.net |

Development of Advanced Delivery Systems for Preclinical Research

A critical challenge for many heterocyclic compounds, including pyrimidinedione derivatives, is their limited aqueous solubility, which can hinder bioavailability and therapeutic efficacy. hhs.gov Therefore, a major avenue for future research is the development of advanced drug delivery systems tailored for this compound.

Strategic formulation design is essential for the clinical advancement of pyrimidinediones. hhs.gov Nanotechnology offers promising solutions, such as nanoparticle encapsulation, which can enhance solubility, protect the compound from enzymatic degradation, facilitate penetration into tissues, and provide controlled, long-term release. hhs.gov For topical applications, such as the use of pyrimidinedione analogs as vaginal microbicides for HIV prevention, formulations like polymeric films and hydrogels have been developed. nih.govnih.gov For instance, quick-dissolving films based on polyvinyl alcohol (PVA) have been shown to release nearly 100% of the encapsulated pyrimidinedione compound within 30 minutes. nih.gov Another approach involves the use of bioavailability-enhancing agents, such as pharmaceutically acceptable stabilizing polymers, within the formulation to improve drug absorption. google.com

| Delivery System | Proposed Benefit | Relevant Research Context |

|---|---|---|

| Nanoparticle Encapsulation | Improves solubility, protects from degradation, enhances tissue penetration, and allows for sustained release. hhs.gov | Proposed for improving potency of anti-HIV pyrimidinediones. hhs.gov |

| Polymeric Vaginal Films | Provides a solid dosage form for topical delivery with rapid drug release. nih.gov | Developed for the pyrimidinedione analog IQP-0528 for HIV prevention. nih.gov |

| Hydrogel Formulations | Allows for sustained, diffusion-controlled release for topical or localized delivery. nih.gov | Developed for sustained vaginal delivery of IQP-0528. nih.gov |

| Bioavailability-Enhancing Polymers | Increases the oral bioavailability of poorly soluble compounds. google.com | General strategy for oral formulations of pyrimidinedione derivatives. google.com |

Exploration of New Therapeutic Applications Based on Mechanistic Insights

Building upon the discovery of novel biological targets and a deeper understanding of its mechanism of action, future research should explore new therapeutic applications for this compound. The mechanistic insights gained from studying related compounds provide a strong rationale for investigating this molecule in a variety of disease contexts.

The demonstrated activity of pyrimidinedione analogs against viral and bacterial targets opens up clear avenues for investigation. Based on the potent anti-HIV activity of compounds like IQP-0528, this compound should be evaluated as a potential antiviral agent. hhs.govnih.gov Similarly, the identification of derivatives that inhibit SARS-CoV-2 Mpro and M. tuberculosis TMPK suggests that this compound could be a starting point for the development of new treatments for COVID-19 and tuberculosis. mdpi.comnih.gov Mechanistic studies will be crucial to confirm whether the compound acts on these or other targets and to validate its potential in relevant preclinical disease models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(3-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione, and how do reaction conditions affect yield?

- Answer : Two primary methods are reported:

- Conventional acid-catalyzed condensation : Reacting substituted aldehydes with uracil derivatives in aqueous HCl (70°C, 24–48 hours) yields pyrimidinediones. Yield depends on substituent electronic effects and stoichiometry (e.g., 1:1 aldehyde:uracil ratio) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15–30 minutes) with comparable or improved yields. Solvent-free conditions under microwave irradiation minimize side reactions, as validated by GC-MS purity analysis .

Q. What analytical techniques are critical for structural confirmation of this compound and its derivatives?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methoxyphenyl groups) and hydrogen bonding in the pyrimidinedione core.

- X-ray crystallography : Determines tautomeric forms (e.g., lactam-lactim equilibrium) and intermolecular interactions, as demonstrated for structurally related pyrimidinediones .

- Mass spectrometry (MS) : High-resolution MS confirms molecular formula, while fragmentation patterns validate substitution patterns .

Q. What preliminary biological activities have been identified for this compound?

- Answer :

- Serotonin 5-HT₂ receptor antagonism : Monocyclic pyrimidinediones with 5-phenyl substitutions (e.g., 1-substituted derivatives) show potent in vitro activity (IC₅₀ < 1 μM), comparable to ketanserin .

- Enzyme inhibition : Structural analogs (e.g., 5-nitro-6-styryl derivatives) inhibit lumazine synthase (Ki = 3.7 μM for M. tuberculosis enzyme), suggesting potential antimicrobial applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrimidinedione derivatives?

- Answer :

- Substituent positioning : 5-Aryl substitutions (e.g., 3-methoxyphenyl) enhance receptor binding affinity, while 1- or 3-alkyl groups modulate pharmacokinetic properties .

- Hydrophobic/lipophilic balance : Bis-pyrimidinediones with methylene bridges (e.g., 5,5′-(phenylmethylene) derivatives) improve membrane permeability but may reduce solubility. Systematic variation of bridge length and polarity is recommended .

Q. What computational strategies are employed to predict binding modes and pharmacokinetic properties?

- Answer :

- Molecular docking : Used to map interactions with targets like HIV-1 capsid proteins or 5-HT₂ receptors. For example, uracil derivatives show hydrogen bonding with catalytic residues .

- QSAR models : Correlate logP values with cellular uptake rates, prioritizing derivatives with logP 1.5–3.5 for further testing .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Answer :

- Assay standardization : Discrepancies in serotonin receptor affinity (e.g., IC₅₀ variability) may arise from differences in cell lines (CHO vs. HEK293) or ligand concentrations. Replicate assays under harmonized conditions .

- Metabolic interference : Check for metabolite formation (e.g., riboflavin derivatives in microbial systems) that may indirectly modulate activity .

Q. What metabolic pathways involve pyrimidinedione derivatives, and how can they be tracked?

- Answer :

- Riboflavin biosynthesis : 5-Amino-6-ribitylamino derivatives are intermediates in flavin metabolism. Use isotopic labeling (e.g., ¹⁵N) and LC-MS/MS to trace incorporation into flavin mononucleotide (FMN) .

- Photodegradation : Monitor UV-induced decomposition (e.g., iso-α-acid oxidation in fermented products) via HPLC-UV to assess stability .

Methodological Notes

- Synthetic Optimization : Always compare microwave vs. conventional synthesis yields (Table 1 in ) and prioritize solvent-free conditions for green chemistry compliance.

- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational predictions to resolve tautomeric ambiguities .

- Biological Assays : Include positive controls (e.g., ketanserin for 5-HT₂ assays ) and validate enzyme inhibition via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.